REACTION_CXSMILES
|
[Na].C1(C2C=CC(O)=CC=2)CCCCCCC=1.[CH2:17]([O:19][C:20](=[O:29])[CH:21](Br)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:18]>C(O)C>[CH2:17]([O:19][C:20](=[O:29])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:18] |^1:0|
|
Name
|
p-(1-cyclooctenyl)-phenol
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCCCC1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCCC)Br)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent has been removed in vacuo the residue
|
Type
|
CUSTOM
|
Details
|
is partitioned at 0° C between ether and 2N sodium hydroxide solutuion
|
Type
|
WASH
|
Details
|
The organic phase is washed until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |